Conformational Planarity vs. Tilted Geometry
Single-crystal X-ray diffraction reveals a fundamental conformational difference between the ortho-fluorinated target compound and a structurally distinct coumarin-3-carboxamide derivative. For N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, the dihedral angle between the 2-oxo-2H-chromene ring system and the 2-fluorophenyl ring is 0.73 (16)°, indicating an essentially coplanar arrangement [1]. In stark contrast, the comparator compound, N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, adopts a significantly twisted geometry with a dihedral angle of 12.44 (2)° [1].
| Evidence Dimension | Dihedral Angle (Coumarin vs. N-Aryl Ring) |
|---|---|
| Target Compound Data | 0.73 (16)° |
| Comparator Or Baseline | N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide: 12.44 (2)° |
| Quantified Difference | 11.71° difference |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
This 11.71° difference in solid-state conformation confirms that ortho-fluorination enforces a uniquely planar geometry, which is a critical determinant for molecular recognition, packing, and potential pharmacophore modeling.
- [1] Palakshamurthy, B. S., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 82(3). View Source
